

(R)-Pyrrolidin-3-ylmethanol CAS number 110013-18-8 specifications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Pyrrolidin-3-ylmethanol

Cat. No.: B009447

[Get Quote](#)

An In-depth Technical Guide to (R)-Pyrrolidin-3-ylmethanol (CAS: 110013-18-8)

Introduction: The Strategic Value of a Chiral Scaffold

In the landscape of modern drug discovery, the pursuit of molecular complexity and stereochemical precision is paramount. Chiral building blocks serve as the foundational keystones upon which potent and selective therapeutic agents are constructed. **(R)-Pyrrolidin-3-ylmethanol**, identified by CAS number 110013-18-8, has emerged as a particularly valuable intermediate in this domain.^[1]

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in a multitude of natural products and FDA-approved drugs.^{[2][3]} Its non-planar, puckered nature allows for the precise spatial orientation of substituents, a critical feature for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.^{[2][4]} The "(R)" stereoconfiguration at the C3 position, combined with the primary alcohol functionality, provides two distinct points for synthetic elaboration, making **(R)-Pyrrolidin-3-ylmethanol** a versatile precursor for a diverse range of bioactive molecules, including antiviral, anticancer, and central nervous system (CNS) agents.^{[1][4]}

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the critical specifications, analytical methodologies, and

handling protocols necessary to effectively integrate this key intermediate into a research and development workflow.

Physicochemical and Structural Specifications

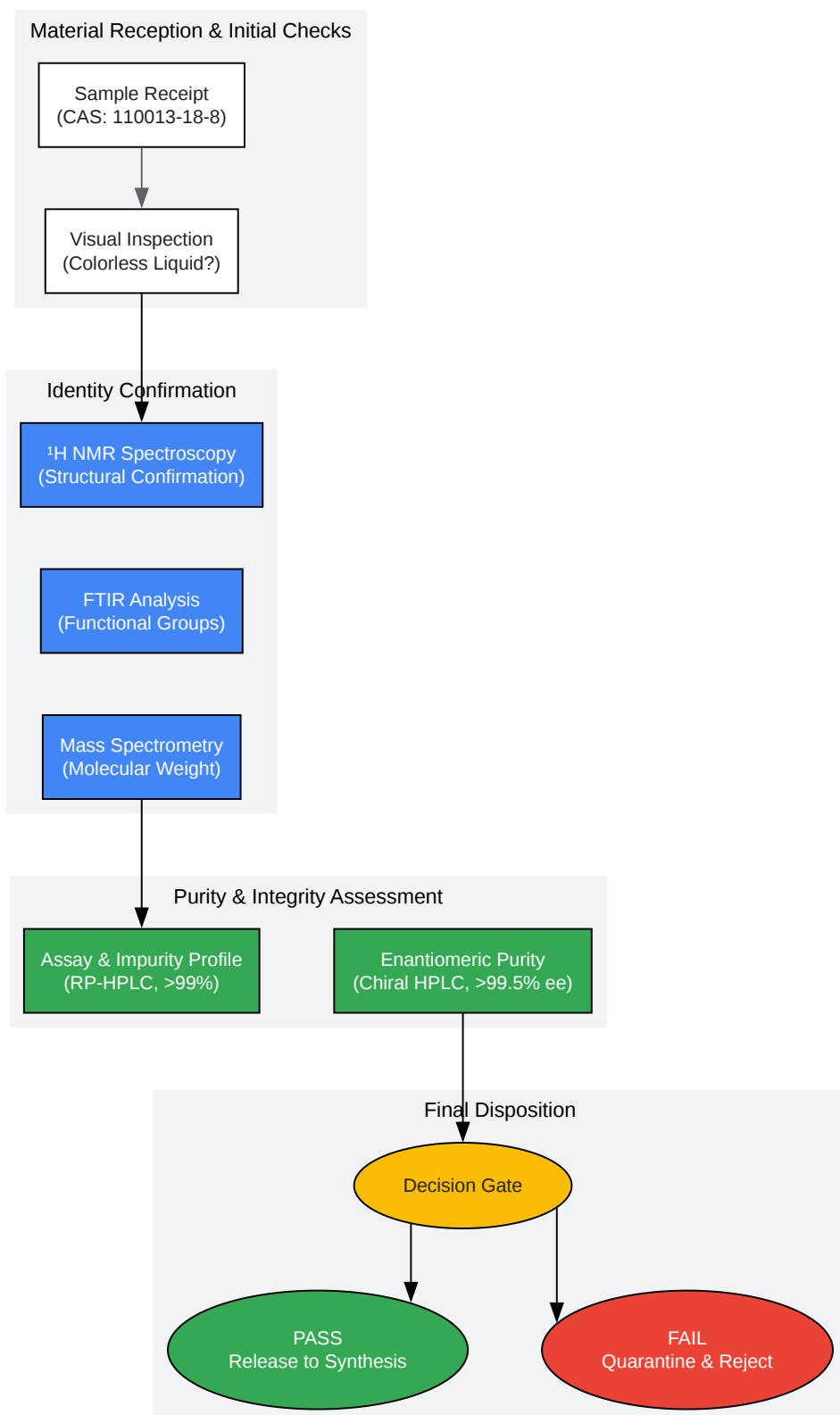
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. The key physicochemical data for **(R)-Pyrrolidin-3-ylmethanol** are summarized below. These parameters are essential for reaction planning, solvent selection, and safety assessments.

Property	Value	Source(s)
CAS Number	110013-18-8	[1]
Molecular Formula	C ₅ H ₁₁ NO	[5]
Molecular Weight	101.15 g/mol	[5] [6]
IUPAC Name	(3R)-pyrrolidin-3-ylmethanol	
Synonyms	(R)-3-Pyrrolidinemethanol, D- β-Prolinol	[1] [7]
Appearance	Liquid	
Boiling Point	176.1 °C at 760 mmHg	
Density	~0.978 g/cm ³	[7]
Flash Point	89.6 °C	
Solubility	Slightly soluble in water	[5] [7]
SMILES	C1CNC[C@@H]1CO	[1]
InChI Key	QOTUIIJRVXKSJU- RXMQYKEDSA-N	[8]

Synthetic Provenance: A Note on Manufacturing

While numerous synthetic routes exist, a common laboratory and industrial-scale synthesis provides insight into the compound's origin and potential impurity profile. One established

method involves the reduction of a carboxylate precursor.^[5]


A general procedure begins with methyl 5-oxo-3-pyrrolidinecarboxylate, which is reduced using a combination of sodium borohydride and boron trifluoride etherate in a solvent like tetrahydrofuran (THF).^[5] This multi-step reduction transforms the keto-ester into the desired chiral hydroxymethyl pyrrolidine. Understanding the reagents used (e.g., borane complexes, solvents) is critical for anticipating potential residual impurities that must be cleared during downstream processing and verified in the final quality control assessment.

Quality Control & Analytical Protocols: A Self-Validating System

The confirmation of identity, purity, and stereochemical integrity is a non-negotiable aspect of using **(R)-Pyrrolidin-3-ylmethanol** in a regulated research environment. The following protocols represent a robust, self-validating system for quality assurance.

Logical Workflow for Quality Control

The following diagram outlines a standard workflow for the qualification of an incoming batch of **(R)-Pyrrolidin-3-ylmethanol**. This systematic approach ensures that all critical quality attributes are assessed before the material is released for use in synthesis.

[Click to download full resolution via product page](#)

Caption: A typical quality control workflow for **(R)-Pyrrolidin-3-ylmethanol**.

Spectroscopic Identity Confirmation

- Nuclear Magnetic Resonance (^1H NMR): This is the definitive test for structural confirmation. The ^1H NMR spectrum provides a unique fingerprint of the molecule, confirming the connectivity of all hydrogen atoms.^[8] Key expected signals include multiplets for the pyrrolidine ring protons and a characteristic signal for the hydroxymethyl (-CH₂OH) protons. ^[9] Two-dimensional techniques like COSY can be employed to confirm proton-proton coupling networks unambiguously.^[4]
- Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of key functional groups. For **(R)-Pyrrolidin-3-ylmethanol**, the spectrum should exhibit a broad absorption band in the 3200-3600 cm^{-1} region, characteristic of the O-H stretching vibration of the alcohol.^[9] Characteristic N-H stretching absorptions from the secondary amine will also be present.
- Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₅H₁₁NO (101.0841 g/mol).^[6] The fragmentation pattern typically shows a loss of the hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$), providing further structural evidence.^[4]

Chromatographic Purity (RP-HPLC)

This protocol determines the purity of the compound and quantifies any process-related impurities. The choice of a C18 stationary phase is standard for small, polar molecules.

Step-by-Step Protocol:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Rationale: Formic acid is a volatile modifier compatible with MS detection and helps to protonate the secondary amine, ensuring good peak shape.
- Standard & Sample Preparation:

- Prepare a stock solution of the **(R)-Pyrrolidin-3-ylmethanol** reference standard at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
- Prepare the sample to be tested at the same concentration and in the same diluent.
- Chromatographic Conditions:
 - Column: C18, 150 x 4.6 mm, 3.5 μ m particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 205 nm. Rationale: The compound lacks a strong chromophore, so detection at a low wavelength is necessary.[10]
 - Injection Volume: 5 μ L.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18.1-22 min: 5% B (re-equilibration)
- System Suitability (Self-Validation):
 - Inject the standard solution five times. The relative standard deviation (RSD) for the peak area must be \leq 2.0%.
 - The tailing factor for the main peak should be between 0.8 and 1.5.
 - This step ensures the chromatographic system is performing adequately before analyzing any samples.
- Analysis & Calculation:

- Inject the sample solution in duplicate.
- Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 205 nm. The specification is typically $\geq 99.0\%$.

Chiral Purity (Chiral HPLC)

For a stereospecific building block, confirming the enantiomeric excess (e.e.) is arguably the most critical quality control test. The presence of the undesired (S)-enantiomer can have significant consequences for the stereochemical integrity of the final drug substance.

Step-by-Step Protocol:

- Mobile Phase Preparation:
 - n-Hexane / Isopropanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
 - Rationale: Polysaccharide-based chiral stationary phases often perform best in normal-phase mode.^[11] DEA is a basic modifier added to prevent peak tailing by interacting with active sites on the silica support and ensuring the amine is in its free-base form.^[11]
- Standard & Sample Preparation:
 - Prepare a solution of the racemic (R/S)-Pyrrolidin-3-ylmethanol standard at ~ 1.0 mg/mL in the mobile phase to confirm peak identification and resolution.
 - Prepare the **(R)-Pyrrolidin-3-ylmethanol** sample at the same concentration.
- Chromatographic Conditions:
 - Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25 °C.
 - Detection: UV at 205 nm.

- Injection Volume: 10 μ L.
- System Suitability (Self-Validation):
 - Inject the racemic standard. The resolution between the (R) and (S) enantiomer peaks must be ≥ 1.5 .
 - This confirms the column's ability to separate the two enantiomers.
- Analysis & Calculation:
 - Inject the (R)-enantiomer sample.
 - Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area of R-peak - Area of S-peak) / (Area of R-peak + Area of S-peak)] \times 100$
 - The specification is typically $\geq 99.5\%$ e.e.

Applications in Medicinal Chemistry and Drug Development

The utility of **(R)-Pyrrolidin-3-ylmethanol** stems from its identity as a chiral synthon. The secondary amine and primary alcohol serve as versatile handles for synthetic elaboration.[4]

- Scaffold for Privileged Structures: The pyrrolidine ring is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity.[12] Its three-dimensional structure provides an ideal framework for orienting pharmacophoric elements to maximize target engagement.[2]
- Improving Physicochemical Properties: Incorporating the pyrrolidine motif can enhance aqueous solubility and modulate other key drug-like properties. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can be a hydrogen bond donor, both crucial for molecular recognition.
- Key Intermediate in API Synthesis: This building block is a documented precursor in the synthesis of numerous investigational and approved drugs. Its stereochemistry is often critical for the final compound's pharmacological activity and selectivity.[4][13]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

- Hazard Identification: **(R)-Pyrrolidin-3-ylmethanol** is classified as harmful. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14] All manipulations should be performed in a well-ventilated chemical fume hood.[15][16]
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[15] In case of contact, rinse the affected area thoroughly with water.[14][16]
- Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area.[15] It is often recommended to store at room temperature, protected from light.

Conclusion

(R)-Pyrrolidin-3-ylmethanol (CAS: 110013-18-8) is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its defined stereochemistry and versatile functional handles make it an invaluable building block in the synthesis of complex and stereochemically pure drug candidates. A comprehensive understanding of its properties, coupled with robust, self-validating analytical controls for identity, purity, and enantiomeric excess, is fundamental to its successful and reliable application in the rigorous environment of pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 110013-18-8: (R)-Pyrrolidin-3-ylmethanol | CymitQuimica [cymitquimica.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
- 5. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]
- 6. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmaceutical and chemical intermediates,CAS#:110013-18-8, (R)-吡咯烷-3-甲醇,(R)-pyrrolidin-3-ylmethanol [en.chemfish.com]
- 8. (R)-Pyrrolidin-3-ylmethanol(110013-18-8) 1H NMR spectrum [chemicalbook.com]
- 9. Buy (S)-Pyrrolidin-3-ylmethanol hydrochloride | 1316087-88-3 [smolecule.com]
- 10. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 11. benchchem.com [benchchem.com]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kishida.co.jp [kishida.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(R)-Pyrrolidin-3-ylmethanol CAS number 110013-18-8 specifications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009447#r-pyrrolidin-3-ylmethanol-cas-number-110013-18-8-specifications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com